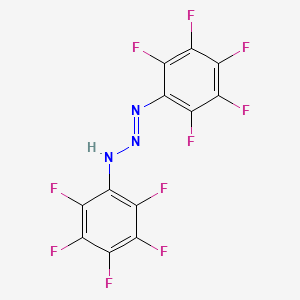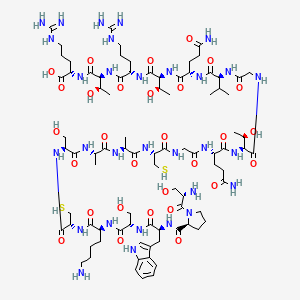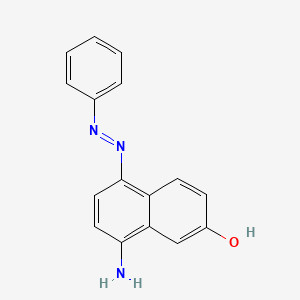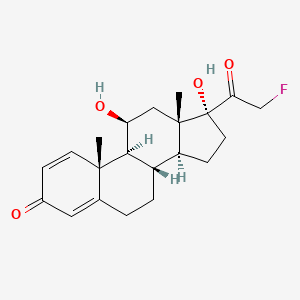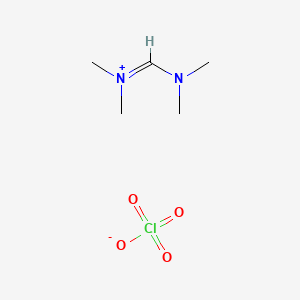![molecular formula C5H3BrF6 B14748260 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene CAS No. 2546-54-5](/img/structure/B14748260.png)
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene typically involves the introduction of fluorine atoms into the organic framework. One common method is the use of difluoromethylation reagents, which can introduce the difluoromethyl group into the molecule. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the starting materials are subjected to fluorinating agents under controlled conditions. The process may also include purification steps to ensure the desired product’s high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the but-1-ene moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to replace the bromine atom.
Addition: Electrophiles like halogens or nucleophiles like water can add across the double bond.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a fluorinated amine derivative, while addition of water can form a fluorinated alcohol.
Aplicaciones Científicas De Investigación
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to study their properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mecanismo De Acción
The mechanism by which 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene exerts its effects depends on its interaction with other molecules. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological targets. Fluorinated compounds often exhibit unique binding properties with enzymes and receptors, influencing various molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4-Tetrafluorobut-1-ene: Lacks the bromo and difluoromethyl groups, making it less reactive in certain substitution reactions.
3-Bromo-3,4,4,4-tetrafluorobut-1-ene: Similar structure but without the difluoromethyl group, affecting its chemical properties and reactivity.
Uniqueness
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene is unique due to the presence of both bromo and difluoromethyl groups, which confer distinct reactivity and properties. This combination allows for specific applications in synthesis and research that other similar compounds may not provide.
Propiedades
Número CAS |
2546-54-5 |
|---|---|
Fórmula molecular |
C5H3BrF6 |
Peso molecular |
256.97 g/mol |
Nombre IUPAC |
3-[bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene |
InChI |
InChI=1S/C5H3BrF6/c1-2-3(7,4(6,8)9)5(10,11)12/h2H,1H2 |
Clave InChI |
YKCSDXORPSTWAR-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C(F)(F)F)(C(F)(F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


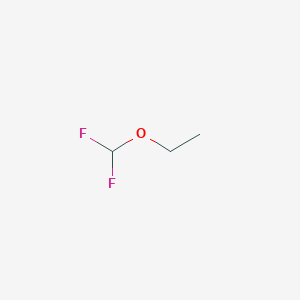

![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)

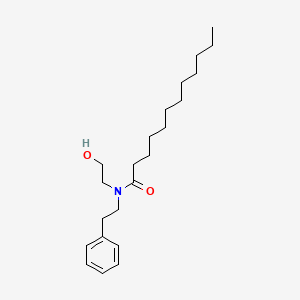
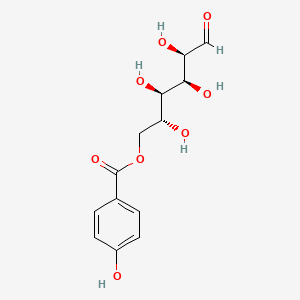
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
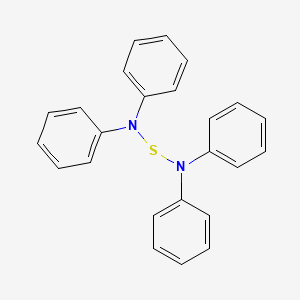
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)
